molecular formula C22H22N4O2 B2399972 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2310127-09-2

6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one

Cat. No.: B2399972
CAS No.: 2310127-09-2
M. Wt: 374.444
InChI Key: PAFKUHVGCZUESY-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one is a complex organic compound with the molecular formula C22H22N4O2 This compound is notable for its unique structure, which includes a cyclopropyl group, an isoquinoline moiety, and a piperidinyl group attached to a pyridazinone core

Preparation Methods

The synthesis of 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of a piperidinyl intermediate through the reaction of piperidine with isoquinoline-1-carbonyl chloride under basic conditions.

    Cyclopropylation: The piperidinyl intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base such as sodium hydride.

    Pyridazinone Formation: The final step involves the formation of the pyridazinone core by reacting the cyclopropylated piperidinyl intermediate with a suitable pyridazine derivative under acidic conditions.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and isoquinoline moieties, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities.

    Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors, to elucidate its pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: The compound is used as a tool to study biological processes at the molecular level, particularly in the context of signal transduction and cellular metabolism.

    Industrial Applications: Its chemical stability and reactivity make it a candidate for use in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one can be compared with other similar compounds, such as:

    Pyridazinone Derivatives: Compounds with a pyridazinone core, which may exhibit similar biological activities but differ in their substituent groups and overall structure.

    Isoquinoline Derivatives: Compounds containing an isoquinoline moiety, which may share some pharmacological properties but have different chemical backbones.

    Piperidinyl Compounds: Molecules with a piperidinyl group, which may have comparable chemical reactivity but distinct biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-20-8-7-19(16-5-6-16)24-26(20)17-10-13-25(14-11-17)22(28)21-18-4-2-1-3-15(18)9-12-23-21/h1-4,7-9,12,16-17H,5-6,10-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKUHVGCZUESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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